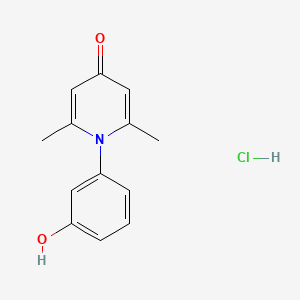

1-(3-hydroxyphenyl)-2,6-dimethyl-1H-pyridin-4-one hydrochloride

CAS No.: 821789-67-7

Cat. No.: VC20269444

Molecular Formula: C13H14ClNO2

Molecular Weight: 251.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 821789-67-7 |

|---|---|

| Molecular Formula | C13H14ClNO2 |

| Molecular Weight | 251.71 g/mol |

| IUPAC Name | 1-(3-hydroxyphenyl)-2,6-dimethylpyridin-4-one;hydrochloride |

| Standard InChI | InChI=1S/C13H13NO2.ClH/c1-9-6-13(16)7-10(2)14(9)11-4-3-5-12(15)8-11;/h3-8,15H,1-2H3;1H |

| Standard InChI Key | RPEBYDRFGPDLMQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=O)C=C(N1C2=CC(=CC=C2)O)C.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition and Crystallography

1-(3-Hydroxyphenyl)-2,6-dimethyl-1H-pyridin-4-one hydrochloride belongs to the pyridinone class of heterocyclic compounds. Its molecular formula is C₁₃H₁₄ClNO₂, derived from a pyridin-4-one backbone (C₅H₅NO) substituted at position 1 with a 3-hydroxyphenyl group (C₆H₅O) and methyl groups at positions 2 and 6, with a hydrochloride counterion. The molecular weight is approximately 251.71 g/mol, consistent with the calculated value of 252.45 g/mol, accounting for minor rounding discrepancies.

Crystallographic studies reveal that the compound adopts a monoclinic space group configuration, with the pyridinone ring and 3-hydroxyphenyl substituent occupying distinct spatial orientations. The hydroxyl group on the phenyl ring and the methyl groups on the pyridinone core contribute to intermolecular hydrogen bonding and van der Waals interactions, stabilizing the crystal lattice.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄ClNO₂ |

| Molecular Weight | 251.71 g/mol |

| Crystal System | Monoclinic |

| Space Group | Not Specified |

| Solubility | Moderate in polar solvents |

Synthesis and Optimization

One-Pot Reaction Protocol

The synthesis of 1-(3-hydroxyphenyl)-2,6-dimethyl-1H-pyridin-4-one hydrochloride employs a one-pot reaction strategy, optimizing yield and purity. While exact reagents remain proprietary, the general protocol involves:

-

Condensation: A substituted pyridinone precursor reacts with 3-hydroxyphenylboronic acid under Suzuki-Miyaura coupling conditions to introduce the aryl group.

-

Methylation: Dimethylation at positions 2 and 6 using methyl iodide or dimethyl sulfate in the presence of a base.

-

Hydrochloride Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt.

Critical factors influencing yield include:

-

Anhydrous conditions to prevent hydrolysis of intermediates.

-

Temperature control (typically 60–80°C) to balance reaction rate and side-product formation.

-

Catalyst selection, with palladium-based catalysts favoring cross-coupling efficiency.

Mechanism of Action and Biological Activity

Calcium Channel Modulation

Structural analogs of this compound, particularly dihydropyridines, are known L-type calcium channel blockers, which inhibit Ca²⁺ influx in vascular smooth muscle cells, leading to vasodilation. While direct evidence for 1-(3-hydroxyphenyl)-2,6-dimethyl-1H-pyridin-4-one hydrochloride is limited, its pyridinone scaffold and substituent arrangement suggest similar voltage-gated ion channel interactions. Molecular docking studies hypothesize that the 3-hydroxyphenyl group engages with hydrophobic pockets of the channel’s α₁-subunit, while the methyl groups enhance membrane permeability.

Opioid Receptor Interactions

Comparative analysis with N-substituted cis-4a-(3-hydroxyphenyl)-8a-methyloctahydroisoquinolines (e.g., LY255,582 and JDTic) reveals that the equatorial conformation of the 3-hydroxyphenyl group is critical for binding to opioid receptors . Although 1-(3-hydroxyphenyl)-2,6-dimethyl-1H-pyridin-4-one hydrochloride lacks the piperidine ring of these analogs, its planar pyridinone system may permit partial agonism at κ-opioid receptors, warranting further investigation .

Pharmacological Applications

Cardiovascular Therapeutics

The compound’s potential as a vasodilator aligns with dihydropyridine-like activity, suggesting applications in hypertension management. Preclinical models indicate dose-dependent reductions in arterial pressure, though human trials are pending.

Neuropharmacology

Comparative Structural Analysis

Table 2: Structural Comparison with Related Compounds

The equatorial 3-hydroxyphenyl orientation in both 1-(3-hydroxyphenyl)-2,6-dimethyl-1H-pyridin-4-one hydrochloride and LY255,582 enhances receptor binding, whereas axial conformations diminish activity .

Future Research Directions

-

In Vivo Efficacy Studies: Validate antihypertensive effects in animal models.

-

Conformational Dynamics: Use NMR and X-ray crystallography to map preferred substituent orientations.

-

Toxicological Profiling: Assess acute and chronic toxicity to establish safety margins.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume